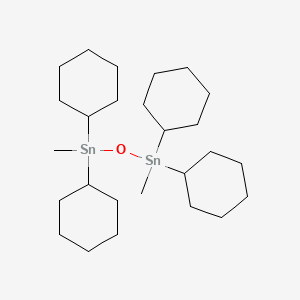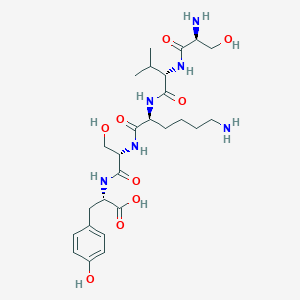
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine is a pentapeptide composed of the amino acids serine, valine, lysine, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Kinases for phosphorylation, or chemical reagents like phosphoramidite.
Major Products
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphorylated serine residues.
Scientific Research Applications
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine depends on its specific biological context. Generally, peptides like this one can interact with cellular receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved can include:
Receptor Binding: Interaction with cell surface receptors to trigger signaling cascades.
Enzyme Inhibition/Activation: Modulation of enzyme activity through direct binding.
Protein-Protein Interactions: Influencing the formation or disruption of protein complexes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-valyl-L-valyl-L-tyrosine: Similar structure but with valine instead of lysine.
L-Valyl-L-tyrosine: A simpler dipeptide with valine and tyrosine.
L-Seryl-L-valyl-L-seryl-L-tyrosine: Similar but lacks the lysine residue.
Uniqueness
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine is unique due to the presence of lysine, which introduces a positive charge at physiological pH, potentially altering its interaction with biological molecules and its overall solubility and stability.
Properties
CAS No. |
321990-38-9 |
|---|---|
Molecular Formula |
C26H42N6O9 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H42N6O9/c1-14(2)21(32-22(36)17(28)12-33)25(39)29-18(5-3-4-10-27)23(37)31-20(13-34)24(38)30-19(26(40)41)11-15-6-8-16(35)9-7-15/h6-9,14,17-21,33-35H,3-5,10-13,27-28H2,1-2H3,(H,29,39)(H,30,38)(H,31,37)(H,32,36)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
DUMNWZYIUAAONQ-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


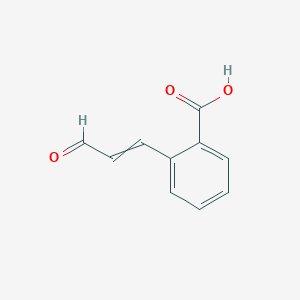

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
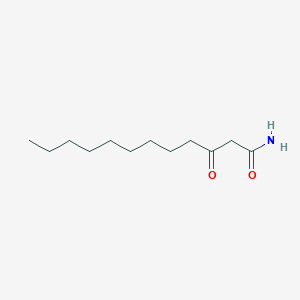
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
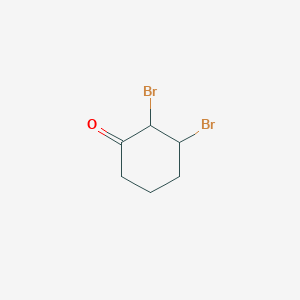
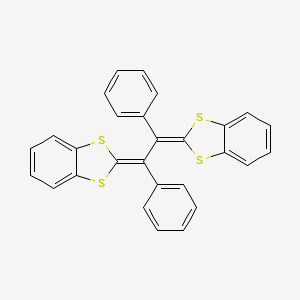
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)

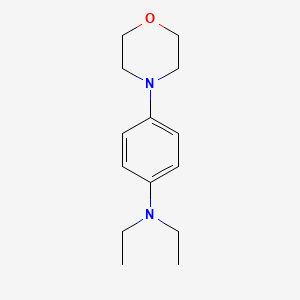
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

